molecular formula C22H20N2O2 B6463228 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2548997-11-9

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

Cat. No.: B6463228
CAS No.: 2548997-11-9
M. Wt: 344.4 g/mol
InChI Key: KHXWOWWLQBPXRW-UHFFFAOYSA-N
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Description

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one is a complex organic compound that features a unique structure combining a diphenyl moiety, a pyridinyl group, and an azetidinyl ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinone ring, which can be achieved through cyclization reactions involving appropriate precursors. The pyridinyl group is then introduced via nucleophilic substitution reactions, followed by the attachment of the diphenyl moiety through Friedel-Crafts acylation or related methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The pyridinyl and diphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of new materials with specific electronic or mechanical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,2-diphenyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one: Similar structure but with a different position of the pyridinyl group.

    2,2-diphenyl-1-[3-(pyridin-2-yloxy)azetidin-1-yl]ethan-1-one: Another isomer with the pyridinyl group in a different position.

    2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one: Similar structure but with a propanone group instead of ethanone.

Uniqueness

The uniqueness of 2,2-diphenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one lies in its specific combination of functional groups and the spatial arrangement of these groups, which can result in distinct chemical and biological properties compared to its isomers and analogs.

Properties

IUPAC Name

2,2-diphenyl-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c25-22(24-15-20(16-24)26-19-11-13-23-14-12-19)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20-21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXWOWWLQBPXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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